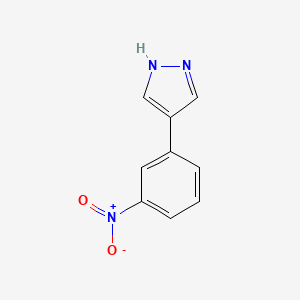
4-(3-nitrophenyl)-1H-pyrazole
説明
4-(3-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(3-Nitrophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound, with the chemical formula C_9H_8N_4O_2, features a pyrazole ring substituted with a nitrophenyl group. Its structure is crucial for its biological activity, influencing interactions with various biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from pyrazoles showed up to 85% inhibition of TNF-α at concentrations of 10 µM, demonstrating their potential as anti-inflammatory agents .
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | 85% | 10 |
| Dexamethasone | 76% | 1 |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various derivatives. Studies have shown that certain pyrazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, one study reported an IC50 value of 49.85 µM for a related compound against tumor cells, indicating promising antitumor activity .
3. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain compounds exhibited activity against bacterial strains such as E. coli and Bacillus subtilis. For instance, specific derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Drug |
|---|---|---|
| E. coli | 40 | Ampicillin |
| Bacillus subtilis | 40 | Amoxicillin |
The biological activities of this compound are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The inhibition of cyclooxygenase (COX) enzymes is one proposed mechanism for its anti-inflammatory effects. Furthermore, its interaction with specific kinases may contribute to its anticancer properties.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities through TNF-α and IL-6 inhibition assays. The results demonstrated that certain derivatives had comparable efficacy to established anti-inflammatory drugs like dexamethasone .
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, researchers synthesized novel pyrazole derivatives and assessed their cytotoxicity against various cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
特性
IUPAC Name |
4-(3-nitrophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYSLFRVYACGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















